molecular formula C16H13N3O2 B2928094 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 94066-23-6

1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2928094
CAS No.: 94066-23-6
M. Wt: 279.299
InChI Key: LISWXISONPBWCU-UHFFFAOYSA-N
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Description

The compound “1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a phenyl group, a 2-methylphenyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, possibly through a cyclization reaction . The phenyl and 2-methylphenyl groups could be introduced through electrophilic substitution or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The phenyl and 2-methylphenyl groups are aromatic rings, and the carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic rings and the electron-deficient carboxylic acid group . The aromatic rings could undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Synthetic Applications and Methodologies Triazole derivatives, including those related to 1-(2-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, are integral in synthesizing various drugs and biologically active compounds. The oriented synthesis methods have led to the development of highly stereoselective, easy-to-work-up processes with good overall yields, showcasing the compound's utility as an important intermediate in drug synthesis (Liu et al., 2015). Similarly, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides highlights the compound's role as a crucial building block in organic synthesis, contributing to the efficient production of various triazole derivatives (Khomenko et al., 2016).

Luminescence Sensing The compound and its derivatives have been explored for their luminescent properties, particularly in sensing applications. Lanthanide metal–organic frameworks (MOFs) based on triazole-containing tricarboxylic acid ligands demonstrate the compound's potential in luminescence sensing of metal ions and nitroaromatic compounds. These MOFs exhibit selective detection capabilities, which could be leveraged in environmental monitoring and security applications (Wang et al., 2016). Furthermore, the detection of nitroaromatic compounds by triazole carboxylic acid derivatives showcases the compound's efficiency as a fluorescent sensor, highlighting its significance in developing sensitive and selective detection systems for explosive materials (Yan et al., 2017).

Antimicrobial Applications New series of triazolyl pyrazole derivatives synthesized from triazole carboxylic acids have shown potential as antimicrobial agents. These compounds, characterized by their broad spectrum of antimicrobial activities, indicate the versatility of triazole derivatives in contributing to the development of new therapeutic agents (Bhat et al., 2016).

Future Directions

The study and application of such a compound could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique structure could make it a useful scaffold for the development of new compounds with desirable properties .

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)19-15(12-8-3-2-4-9-12)17-14(18-19)16(20)21/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISWXISONPBWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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